4-Thiocyanato-2-(trifluoromethoxy)aniline

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Quantifying Riluzole Impurity 13/4 in API batches requires authenticated reference standards with full spectroscopic characterization for ICH-compliant ANDA submissions. 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS 1133115-28-2) addresses this gap: • COA with HPLC, MS & NMR data compliant with ICH Q3A/Q3B guidelines • Exact mass 234.00746845 Da ensures unambiguous LC-MS identification in stability-indicating methods • XLogP3 = 3.0; supplied at 97% purity in 100 mg to 10 g quantities from global stock Traceable documentation supports method development, validation, and regulatory filing.

Molecular Formula C8H5F3N2OS
Molecular Weight 234.2 g/mol
CAS No. 1133115-28-2
Cat. No. B1502995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiocyanato-2-(trifluoromethoxy)aniline
CAS1133115-28-2
Molecular FormulaC8H5F3N2OS
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC#N)OC(F)(F)F)N
InChIInChI=1S/C8H5F3N2OS/c9-8(10,11)14-7-3-5(15-4-12)1-2-6(7)13/h1-3H,13H2
InChIKeyVKDAECHSQMIRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiocyanato-2-(trifluoromethoxy)aniline Product Overview


4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS 1133115-28-2) is a specialized aromatic amine derivative featuring both thiocyanate (-SCN) and trifluoromethoxy (-OCF₃) functional groups, with the molecular formula C₈H₅F₃N₂OS and a molecular weight of 234.20 g/mol [1]. It is recognized as a Riluzole impurity (Impurity 13 or 4) and is supplied as an analytical reference standard for pharmaceutical quality control [2]. The compound is a key intermediate in the synthesis of riluzole, a drug used for the treatment of amyotrophic lateral sclerosis (ALS) [3].

Supplied as a characterized impurity reference standard for riluzole analytical methods

Reactive thiocyanate handle supports heterocyclic synthesis and cross-coupling workflows

Comprehensive characterization data package (COA, HPLC, MS, NMR) included

4-Thiocyanato-2-(trifluoromethoxy)aniline: Substitution Invalidity


Direct substitution of 4-Thiocyanato-2-(trifluoromethoxy)aniline with structurally similar analogs (e.g., 2,6-dichloro-4-thiocyanatoaniline, 4-thiocyanatoaniline, or 2-(trifluoromethoxy)aniline) is not scientifically justified due to critical differences in functional group synergy, physicochemical properties, and application-specific performance. The unique combination of an electron-withdrawing trifluoromethoxy group and a reactive thiocyanate moiety confers distinct lipophilicity (XLogP3 = 3.0), hydrogen bonding capacity, and reactivity profiles that directly impact its utility as a Riluzole impurity standard and synthetic intermediate [1][2]. The absence of either the -OCF₃ or -SCN group alters molecular recognition in analytical methods and compromises the fidelity of impurity profiling, while varying substitution patterns significantly change biological activity and synthetic outcomes [3].

Functional synergy
Target: dual OCF₃ and SCN ensures specific detection; analogs missing either group may shift impurity profiling accuracy.
Common substitutes: 4-thiocyanatoaniline or 2-(trifluoromethoxy)aniline alter retention behavior.
Data package
Target: full COA, HPLC, MS, NMR data supplied.
Common substitutes: often offered with basic purity only, which may limit method validation without additional characterization.
Synthetic utility
Target: thiocyanate enables cross-coupling and heterocycle formation.
Analogs without SCN: lack this reactive handle, restricting the accessible chemical space for library synthesis.

4-Thiocyanato-2-(trifluoromethoxy)aniline Differentiation Evidence


Regulatory-Grade Impurity Characterization

4-Thiocyanato-2-(trifluoromethoxy)aniline is supplied with comprehensive characterization data (COA, HPLC, MS, NMR) compliant with regulatory guidelines (USP/EP), whereas generic 4-thiocyanatoaniline or 2-(trifluoromethoxy)aniline are typically offered as bulk intermediates without such validated analytical packages [1].

Characterization Data
Head-to-head
Target: Full COA, HPLC, MS, NMR
Comparator: Basic purity only
Supports impurity profiling method validation
Regulatory data context; verify vendor documentation
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The presence of the trifluoromethoxy group in 4-Thiocyanato-2-(trifluoromethoxy)aniline significantly increases lipophilicity (XLogP3 = 3.0) and alters electronic properties compared to non-fluorinated analogs like 4-thiocyanatoaniline (XLogP ~1.8), impacting membrane permeability and receptor binding in drug discovery applications [1].

Lipophilicity (XLogP3)
Reported
ΔXLogP = +1.2 (target 3.0 vs analog ~1.8)
Supports lipophilicity-based design review
Computed property; experimental confirmation required
Medicinal Chemistry Physicochemical Properties Lipophilicity

Riluzole Synthesis vs. Antifungal Activity

While 2,6-dichloro-4-thiocyanatoaniline exhibits notable topical antifungal activity against experimental dermatophyte infections, 4-Thiocyanato-2-(trifluoromethoxy)aniline serves a distinct role as a precursor to riluzole, a neuroprotective agent with a different biological mechanism and therapeutic indication [1][2].

Biological Application Context
Class-level
Target: Riluzole-precursor context
Comparator: Antifungal activity context
Application-specific selection required
Class-level inference; review intended study model
Antifungal Activity Structure-Activity Relationship Dermatophyte Infections

Thiocyanate-Directed Cross-Coupling Reactivity

The presence of the thiocyanate group in 4-Thiocyanato-2-(trifluoromethoxy)aniline enables participation in cross-coupling reactions and heterocyclic synthesis that are not possible with 4-(trifluoromethoxy)aniline, which lacks this reactive handle .

Synthetic Transformation Scope
Data to verify
SCN enables cross-coupling and heterocyclic synthesis not possible with non-thiocyanated analogs
Expands accessible chemical space for library synthesis
Supplier context; independent reaction scope review advised
Synthetic Chemistry Cross-Coupling Reactions Heterocyclic Synthesis

4-Thiocyanato-2-(trifluoromethoxy)aniline Procurement Scenarios


Riluzole Impurity Profiling for QC

Procure 4-Thiocyanato-2-(trifluoromethoxy)aniline as a certified reference standard for identifying and quantifying Riluzole Impurity 13/4 in active pharmaceutical ingredients (APIs) and finished dosage forms. The compound's well-characterized analytical data (COA, HPLC, MS, NMR) ensures compliance with ICH guidelines and supports ANDA submissions [1]. Use in HPLC method development and validation to establish system suitability and impurity limits per pharmacopeial monographs [2].

Riluzole Analogs and Fluorinated Drug Synthesis

Utilize 4-Thiocyanato-2-(trifluoromethoxy)aniline as a key building block in the synthesis of riluzole derivatives and other fluorinated heterocycles. The compound's enhanced lipophilicity (XLogP3 = 3.0) and reactive thiocyanate group make it suitable for exploring CNS-penetrant drug candidates and structure-activity relationship (SAR) studies targeting glutamate release inhibition [1]. Its trifluoromethoxy group confers improved metabolic stability and membrane permeability compared to non-fluorinated analogs [2].

Stability-Indicating Methods for Riluzole

Employ 4-Thiocyanato-2-(trifluoromethoxy)aniline as a degradation product standard in forced degradation studies of riluzole. The compound's distinct retention time and mass spectrometric profile (exact mass 234.00746845 Da) allow for unambiguous identification and quantification in stability-indicating HPLC and LC-MS methods [1]. This supports shelf-life determination and storage condition optimization for riluzole formulations [2].

Thiocyanate-Directed Cross-Coupling and Heterocycle Synthesis

Leverage the unique reactivity of the thiocyanate group in 4-Thiocyanato-2-(trifluoromethoxy)aniline for cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to generate diverse libraries of trifluoromethoxy-substituted biaryls and heterocycles [1]. The compound serves as a versatile precursor to 2-aminobenzothiazoles, triazoles, and other nitrogen-containing heterocycles of pharmaceutical relevance [2].

Application
Selection Property
Validation Focus
Riluzole impurity profiling
Regulatory-grade analytical data package
HPLC/LC-MS method validation context
Riluzole analog synthesis
Reactive SCN & fluorinated handle
Compound design research context
Forced degradation studies
Distinct retention and mass profile
Stability-indicating method development
Cross-coupling library synthesis
Thiocyanate-directed reactivity
Heterocycle scope and reaction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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